1-Chloro-3-fluoro-5-nitro-2-(propan-2-yloxy)benzene
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Overview
Description
1-Chloro-3-fluoro-5-nitro-2-(propan-2-yloxy)benzene is an aromatic compound with a complex structure that includes chloro, fluoro, nitro, and propan-2-yloxy substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-fluoro-5-nitro-2-(propan-2-yloxy)benzene typically involves multiple steps:
Friedel-Crafts Acylation: This step introduces the propan-2-yloxy group onto the benzene ring using propan-2-ol and a suitable catalyst under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-fluoro-5-nitro-2-(propan-2-yloxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The propan-2-yloxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of various substituted derivatives.
Reduction: Formation of 1-Chloro-3-fluoro-5-amino-2-(propan-2-yloxy)benzene.
Oxidation: Formation of 1-Chloro-3-fluoro-5-nitro-2-(propan-2-yloxy)benzaldehyde.
Scientific Research Applications
1-Chloro-3-fluoro-5-nitro-2-(propan-2-yloxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Chloro-3-fluoro-5-nitro-2-(propan-2-yloxy)benzene exerts its effects is largely dependent on its interactions with molecular targets. The nitro group can participate in redox reactions, while the halogen substituents can influence the compound’s reactivity and binding affinity to various biological targets . The propan-2-yloxy group can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
- 1-Chloro-2-nitrobenzene
- 1-Fluoro-2-nitrobenzene
- 1-Chloro-3-nitrobenzene
Comparison: 1-Chloro-3-fluoro-5-nitro-2-(propan-2-yloxy)benzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-chloro-3-fluoro-5-nitro-2-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO3/c1-5(2)15-9-7(10)3-6(12(13)14)4-8(9)11/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BINUGVAZKMLBIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Cl)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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